Antileishmanial Activity Differentiation: Fragransin B1 Versus Stereoisomer Fragransin B2 and In-Class Comparator Nectandrin B
In a direct head-to-head comparison against Leishmania donovani amastigotes, fragransin B1 and its stereoisomer fragransin B2 were evaluated alongside nectandrin B in the same assay system. While fragransin B1 and fragransin B2 exhibited comparable antileishmanial activity, their potency was substantially lower than that of nectandrin B [1]. This establishes a clear potency hierarchy within the tetrahydrofuran lignan class: nectandrin B (IC50 = 4.5 µM) exhibits approximately 3.9-fold greater potency than fragransin B1/B2 (IC50 = 17.7 µM), providing critical SAR information for selecting the appropriate compound based on potency requirements.
| Evidence Dimension | Antileishmanial potency (IC50) against L. donovani amastigotes |
|---|---|
| Target Compound Data | IC50 = 17.7 µM (fragransin B1) |
| Comparator Or Baseline | IC50 = 4.5 µM (nectandrin B); IC50 = 17.7 µM (fragransin B2 stereoisomer) |
| Quantified Difference | Nectandrin B exhibits ~3.9-fold greater potency than fragransin B1; stereoisomers fragransin B1 and B2 show equivalent potency |
| Conditions | In vitro assay against Leishmania donovani amastigotes |
Why This Matters
Researchers requiring maximal antileishmanial potency would select nectandrin B, whereas those investigating stereochemistry-dependent mechanisms or requiring a less potent baseline comparator would select fragransin B1.
- [1] Abdelgadir AA, et al. Lignans, Amides, and Saponins from Haplophyllum tuberculatum and Their Antiprotozoal Activity. Molecules. 2020;25(12):2825. Table 1: IC50 values for nectandrin B (4.5 µM) and fragransin B1/fragransin B2 (17.7 µM) against L. donovani. View Source
